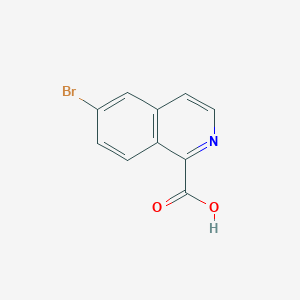

6-Bromoisoquinoline-1-carboxylic acid

Description

Historical Context and Discovery

The discovery and development of 6-Bromoisoquinoline-1-carboxylic acid must be understood within the broader historical context of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This foundational discovery established the groundwork for subsequent investigations into isoquinoline derivatives, including halogenated variants such as this compound. The early work by Weissgerber in 1914 further advanced the field by developing more efficient extraction methods for isoquinoline compounds from coal tar, exploiting the basicity differences between isoquinoline and quinoline.

The systematic exploration of brominated isoquinoline derivatives emerged as part of the broader investigation into heterocyclic chemistry during the twentieth century. French chemist Pierre Joseph Pelletier, who studied chemistry from 1810 to 1812, made significant contributions to the understanding of nitrogen-containing heterocycles and established methodologies that would later facilitate the synthesis of complex derivatives. The structural elucidation of isoquinoline in 1820 by Pelletier provided the theoretical foundation necessary for designing and synthesizing substituted derivatives, including halogenated compounds like this compound.

The specific compound this compound, with Chemical Abstracts Service number 1256806-36-6, represents a more recent addition to the catalog of known isoquinoline derivatives. The compound's registration in chemical databases and its availability through commercial suppliers indicates its recognition as a valuable synthetic intermediate and research tool in contemporary organic chemistry. The development of reliable synthetic pathways for this compound reflects advances in both halogenation chemistry and carboxylation reactions applied to heterocyclic systems.

Classification within Isoquinoline Alkaloids

This compound occupies a specific position within the broader classification system of isoquinoline alkaloids and their synthetic analogs. Isoquinoline alkaloids constitute an extremely large group of alkaloids, primarily occurring in higher plants, though some groups are also found as marine alkaloids. The classification of isoquinoline compounds typically follows structural organization based on the presence of the basic heterocyclic nucleus in their molecular framework.

Within the systematic classification of isoquinoline derivatives, this compound belongs to the category of simple isoquinoline alkaloids, which are characterized by the presence of the fundamental isoquinoline ring system without additional complex structural modifications. The compound specifically represents a halogenated carboxylic acid derivative, distinguishing it from other subcategories such as benzylisoquinoline alkaloids, bisbenzylisoquinoline alkaloids, or manzamine alkaloids. This classification reflects both its synthetic origin and its structural simplicity compared to the complex polycyclic alkaloids found in natural sources.

The carboxylic acid functionality at the 1-position places this compound within the broader category of isoquinoline carboxylic acids, a group that includes the parent compound isoquinoline-1-carboxylic acid (CAS 486-73-7). The bromine substitution at the 6-position further categorizes it among halogenated isoquinoline derivatives, which represent important synthetic intermediates due to their enhanced reactivity and potential for further chemical modification. This dual functionality - the presence of both halogen and carboxylic acid groups - makes this compound particularly valuable in synthetic organic chemistry applications.

The structural relationship between this compound and naturally occurring isoquinoline alkaloids demonstrates the connection between synthetic chemistry and natural product research. While natural isoquinoline alkaloids typically derive from aromatic amino acids such as tyrosine through complex biosynthetic pathways, synthetic derivatives like this compound are designed to capture specific structural features while offering enhanced stability and reactivity for research applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that make it valuable both as a synthetic intermediate and as a model compound for studying heterocyclic reactivity. The isoquinoline ring system, being a benzopyridine composed of a benzene ring fused to a pyridine ring, represents one of the fundamental heterocyclic frameworks in organic chemistry. The incorporation of a bromine atom at the 6-position and a carboxylic acid group at the 1-position creates multiple sites for chemical manipulation and derivatization.

The bromine substituent serves as an excellent leaving group for various substitution reactions, enabling the synthesis of diverse derivatives through nucleophilic aromatic substitution, cross-coupling reactions, and other transformation methodologies. This reactivity profile makes this compound particularly valuable in medicinal chemistry, where structural modification of lead compounds is essential for optimizing biological activity. The compound's utility extends to the development of pharmaceuticals, as isoquinoline derivatives find applications as anesthetics, antihypertension agents, antiretroviral agents, and vasodilators.

The carboxylic acid functionality provides additional synthetic versatility, allowing for the formation of amides, esters, and other derivatives through standard carboxylic acid chemistry. This dual functionality positions this compound as a versatile building block in synthetic organic chemistry, capable of serving as a precursor to more complex molecular architectures. The compound's role in heterocyclic chemistry is further enhanced by its potential as a synthetic intermediate in the preparation of fused ring systems and polycyclic compounds.

The study of this compound contributes to the broader understanding of heterocyclic chemistry principles, including aromaticity, electronic effects of substituents, and reaction mechanisms specific to nitrogen-containing aromatic systems. Research involving this compound helps advance knowledge of how halogen and carboxyl substituents influence the electronic properties and reactivity patterns of isoquinoline derivatives, providing insights applicable to the design of new heterocyclic compounds with desired properties.

Research Development Timeline

The research development timeline for this compound reflects the evolution of synthetic methodologies and the growing recognition of halogenated heterocycles in pharmaceutical and materials chemistry. The compound's emergence as a research target builds upon decades of foundational work in isoquinoline chemistry, beginning with the early isolation and characterization of the parent isoquinoline structure in the late nineteenth century.

The systematic development of synthetic approaches to isoquinoline derivatives accelerated throughout the twentieth century with the introduction of various synthetic methodologies. The Pomeranz-Fritsch reaction, developed as an efficient method for isoquinoline preparation, provided a foundation for synthesizing substituted derivatives. Similarly, the Bischler-Napieralski reaction and its variations, including the Pictet-Gams and Pictet-Spengler reactions, expanded the synthetic toolkit available for creating diverse isoquinoline structures.

Recent research developments have focused on optimizing synthetic routes to specific derivatives like this compound. The compound's appearance in commercial chemical catalogs and research databases indicates its establishment as a recognized synthetic intermediate. Current research applications span multiple areas, including its use in pharmaceutical synthesis, materials science, and as a starting material for more complex heterocyclic construction.

The ongoing research interest in this compound is evidenced by its availability from multiple chemical suppliers and its inclusion in chemical databases such as PubChem (CID 82572023). The compound's research trajectory reflects broader trends in heterocyclic chemistry, where the development of functionalized building blocks enables the efficient synthesis of complex molecules for various applications. Contemporary research continues to explore new synthetic methodologies for preparing and utilizing this compound, with particular emphasis on its role in drug discovery and development programs.

Structure

2D Structure

Propriétés

IUPAC Name |

6-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZOUZGYCRVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the reaction of isoquinoline with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation can be achieved through various methods, such as the use of carbon dioxide under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromoisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-bromoisoquinoline-1-carboxylic acid exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 0.47 μM against the LASCPC-01 cell line, suggesting potent antiproliferative effects. The compound's mechanism involves inducing G1 cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for targeted cancer therapies.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness varies among different microbial species, indicating a broad spectrum of action. The interaction with bacterial enzymes may disrupt essential metabolic pathways, highlighting its potential in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways and neurotransmission. This interaction could lead to therapeutic applications in treating neurodegenerative diseases by modulating biological pathways associated with inflammation and neuronal survival.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique reactivity due to the bromine atom allows for selective reactions that can lead to the formation of diverse chemical entities .

Synthetic Routes

The synthesis typically involves bromination of isoquinoline derivatives followed by carboxylation processes. One common method includes using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Material Science

In material science, this compound is explored for its potential to create novel materials with unique electronic and optical properties. Its incorporation into polymer matrices or as part of coordination complexes can lead to materials suitable for applications in electronics and photonics.

Case Studies and Research Findings

Several studies have focused on the biological activity and synthetic utility of this compound:

- Study on Anticancer Activity : A systematic investigation revealed that this compound could induce apoptosis in prostate cancer cells while maintaining selectivity over non-cancerous cells. The selectivity index was notably high, underscoring its potential as a targeted therapeutic agent.

- Antimicrobial Study : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity towards human cells, making it a promising candidate for developing new antimicrobial agents.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | LASCPC-01 | 0.47 μM | Induces G1 cell cycle arrest and apoptosis |

| Antimicrobial | Staphylococcus aureus | Not specified | Disrupts metabolic pathways |

| Escherichia coli | Not specified | Disrupts metabolic pathways |

Mécanisme D'action

The mechanism of action of 6-Bromoisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparaison Avec Des Composés Similaires

Structural Analogues: Positional Isomers and Functional Group Variations

5-Bromoisoquinoline-1-carboxylic Acid (CAS: 1253654-73-7)

- Structural Difference : Bromine at position 5 instead of 6.

- Similarity score: 0.94 .

6-Bromoisoquinoline-3-carboxylic Acid (CAS: 1416713-22-8)

- Structural Difference : Carboxylic acid at position 3 instead of 1.

- Impact : The shifted carboxylic group modifies hydrogen-bonding interactions and solubility. Similarity score: 0.83 .

1-Chloroisoquinoline-6-carboxylic Acid (CAS: 1256787-42-4)

- Structural Difference : Bromine replaced with chlorine at position 6.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity may reduce halogen-bonding strength, affecting target engagement. Molecular weight: 207.61 g/mol .

Ethyl 6-Bromoisoquinoline-1-carboxylate (CAS: 1020576-70-8)

- Structural Difference : Carboxylic acid esterified to an ethyl group.

- Impact : Increased lipophilicity enhances membrane permeability but requires metabolic hydrolysis to the active carboxylic acid form. Molecular weight: 280.12 g/mol .

6-Bromoisoquinoline-1-carbonitrile (CAS: 1082674-24-5)

- Structural Difference : Carboxylic acid replaced with nitrile (-CN).

- Impact : Nitriles act as bioisosteres for carboxylic acids but exhibit distinct metabolic pathways and electronic properties. Similarity score: 0.68 .

Functional Analogues: Core Scaffold Variations

6-Bromo-1H-indole-4-carboxylic Acid (CAS: 898746-91-3)

- Structural Difference: Isoquinoline replaced with indole.

- Similarity score: 0.96 .

4-Bromoisoquinoline-1-carboxylic Acid (CAS: 1179149-25-7)

- Structural Difference : Bromine at position 4 instead of 6.

- Impact: Altered halogen positioning disrupts spatial compatibility with binding pockets. Molecular formula: C₁₀H₆BrNO₂ (same as 6-bromo isomer) .

Comparative Data Table

Activité Biologique

6-Bromoisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a bromine atom at the sixth position of the isoquinoline ring and a carboxylic acid group at the first position. Its molecular formula is C_10H_6BrNO_2, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic character, making it a valuable building block in organic synthesis and medicinal applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives, including this compound. For instance:

- Mechanism of Action : The compound may interact with enzymes and receptors involved in cell signaling pathways related to proliferation and apoptosis. Preliminary studies suggest that it could modulate inflammatory pathways, which are often dysregulated in cancer.

- Case Study : In a study investigating isoquinoline derivatives, compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms are believed to involve disruption of bacterial cell walls and interference with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.47 | >190 |

| Compound B | 0.34 | 11.3 |

| This compound | TBD | TBD |

Note: TBD indicates values that require further investigation.

The SAR studies indicate that modifications at specific positions on the isoquinoline ring can significantly enhance or diminish biological activity. For instance, substituents at the 6-position can impact the compound's reactivity and selectivity towards cancer cell lines .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromoisoquinoline-1-carboxylic acid with high purity?

- Methodological Answer : Prioritize bromination reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products. Use column chromatography or recrystallization for purification, with purity verification via HPLC (>95% purity threshold recommended) . Confirm structural integrity using NMR (¹H/¹³C) and FTIR to detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Document synthesis protocols rigorously to ensure reproducibility, as per journal guidelines .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via LC-MS and compare chromatograms to identify degradation products. Use thermogravimetric analysis (TGA) to assess thermal stability . Store samples at -20°C in amber vials with desiccants to prolong shelf life .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its isomers?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₆BrNO₂). Compare ¹H NMR chemical shifts: the bromine substituent’s deshielding effect in the isoquinoline ring creates distinct splitting patterns. X-ray crystallography can resolve positional ambiguity in bromine and carboxylic acid groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density in the bromine-substituted ring and carboxylic acid moiety. Simulate transition states for Suzuki-Miyaura coupling to identify optimal catalysts (e.g., Pd(PPh₃)₄). Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via in situ Raman spectroscopy) .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Replicate solubility tests in standardized solvents (DMSO, THF, water) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Compare results with literature while accounting for batch-to-batch variability in synthesis methods. Apply the Hansen Solubility Parameters (HSP) model to rationalize discrepancies .

Q. What strategies optimize the use of this compound in peptide coupling reactions?

- Methodological Answer : Activate the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) and monitor coupling efficiency via ninhydrin tests or MALDI-TOF. Screen solvents (DMF vs. DCM) to balance reactivity and byproduct formation. Quantify yields using ¹⁹F NMR if fluorinated amines are employed .

Methodological Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.